4-Hydroxypentanal
Overview
Description
4-Hydroxypentanal is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .
Synthesis Analysis
The synthesis of this compound involves a reaction with hydrogen chloride in water for 0.25 hours . The general procedure includes adding DHP (250 g, 3 mol) dropwise over 15 minutes to a solution of concentrated hydrochloric acid (62.5 mL, 0.71 mol) and water (750 mL) to conduct acid treatment of DHP .Molecular Structure Analysis
The this compound molecule contains a total of 16 bonds. There are 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Scientific Research Applications
Cyclization Studies in Chemical Processes
4-Hydroxypentanal has been studied in the context of cyclization processes. Research suggests that 1,4-hydroxycarbonyls derived from alkanes, like this compound, do not cyclize to form saturated furans as homogeneous gas phase reactions due to high activation barriers, contradicting earlier assumptions (Dibble, 2007).
Metabolic Pathways and Enzymatic Synthesis
This compound has been shown to be a product in the metabolism of certain compounds in biological systems. For example, the metabolism of n-nitrosopiperidine by rat liver microsomes produces 5-hydroxypentanal, a pathway involving oxidation at specific carbon atoms (Leung Kh, Park Kk, Archer Mc, 1978). Additionally, the (R)-oxynitrilase-catalyzed synthesis of optically enriched aliphatic ω-hydroxycyanohydrins from 4-hydroxybutanal and 5-hydroxypentanal has been described, highlighting its role in producing valuable materials in organic synthesis (Gonzalo, Brieva, Gotor, 2002).
Photochemical Applications
In photochemistry, this compound has been explored for its reactivity under specific conditions. For instance, selective photooxidation studies of diols have shown that proper reaction conditions can result in high yields of this compound from 1,4-pentanediol, indicating its potential in photocatalytic applications (Maldotti, Molinari, Bigi, 2008).
Medical and Pharmacological Research
This compound has been identified in research targeting medical applications. For instance, a study on the cytotoxic potential of 4-hydroxypentan-2-one, a related compound, against colorectal cancer cells underscores the relevance of this class of compounds in cancer research (Ragunathan, Ravi, Krishna, 2018).
Atmospheric Chemistry
Studies have explored the role of this compound in atmospheric chemistry. For example, it has been identified as a product in the OH radical-initiated reactions of certain alkanes, providing insight into the formation and behavior of hydroxycarbonyls in the atmosphere (Reisen, Aschmann, Atkinson, Arey, 2005).
Properties
IUPAC Name |
4-hydroxypentanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMJAMTNAAZQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963248 | |
Record name | 4-Hydroxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44601-24-3 | |
Record name | Pentanal, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044601243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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